molecular formula C14H17F3N2O2 B3167425 N-(trans-4-hydroxycyclohexyl)-N'-[3-(trifluoromethyl)phenyl]urea CAS No. 919278-32-3

N-(trans-4-hydroxycyclohexyl)-N'-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B3167425
CAS No.: 919278-32-3
M. Wt: 302.29 g/mol
InChI Key: URTXKIJOEABFLH-UHFFFAOYSA-N
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Description

N-(trans-4-hydroxycyclohexyl)-N’-[3-(trifluoromethyl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a trans-4-hydroxycyclohexyl group and a 3-(trifluoromethyl)phenyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(trans-4-hydroxycyclohexyl)-N’-[3-(trifluoromethyl)phenyl]urea typically involves the reaction of trans-4-hydroxycyclohexylamine with 3-(trifluoromethyl)phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reactants: trans-4-hydroxycyclohexylamine and 3-(trifluoromethyl)phenyl isocyanate.

    Solvent: Anhydrous dichloromethane or tetrahydrofuran.

    Temperature: Room temperature to 50°C.

    Reaction Time: 12-24 hours.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of N-(trans-4-hydroxycyclohexyl)-N’-[3-(trifluoromethyl)phenyl]urea may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key considerations include the selection of efficient catalysts, optimization of reaction conditions, and implementation of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(trans-4-hydroxycyclohexyl)-N’-[3-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The urea moiety can be reduced to corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of N-(trans-4-oxocyclohexyl)-N’-[3-(trifluoromethyl)phenyl]urea.

    Reduction: Formation of trans-4-hydroxycyclohexylamine and 3-(trifluoromethyl)aniline.

    Substitution: Formation of substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

N-(trans-4-hydroxycyclohexyl)-N’-[3-(trifluoromethyl)phenyl]urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(trans-4-hydroxycyclohexyl)-N’-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The hydroxyl group and urea moiety can form hydrogen bonds with biological macromolecules, influencing their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(trans-4-hydroxycyclohexyl)-N’-phenylurea
  • N-(trans-4-hydroxycyclohexyl)-N’-[4-(trifluoromethyl)phenyl]urea
  • N-(trans-4-hydroxycyclohexyl)-N’-[3-(trifluoromethyl)benzyl]urea

Uniqueness

N-(trans-4-hydroxycyclohexyl)-N’-[3-(trifluoromethyl)phenyl]urea is unique due to the presence of the trifluoromethyl group at the meta position of the phenyl ring

Properties

IUPAC Name

1-(4-hydroxycyclohexyl)-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O2/c15-14(16,17)9-2-1-3-11(8-9)19-13(21)18-10-4-6-12(20)7-5-10/h1-3,8,10,12,20H,4-7H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTXKIJOEABFLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)NC2=CC=CC(=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30734008
Record name N-(4-Hydroxycyclohexyl)-N'-[3-(trifluoromethyl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30734008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919278-32-3
Record name N-(4-Hydroxycyclohexyl)-N'-[3-(trifluoromethyl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30734008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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